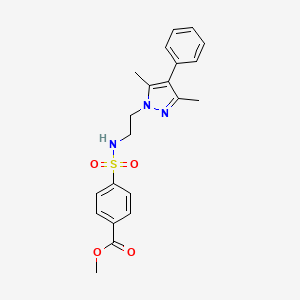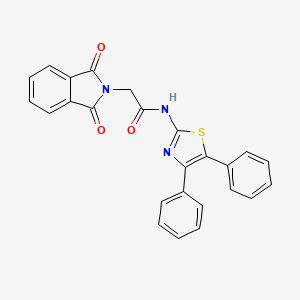
2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide is a novel molecule that has been synthesized and evaluated for its potential biological activities. The structure of the compound suggests that it is derived from isoindolinone and thiazole moieties, which are known to exhibit various pharmacological properties. The presence of the 1,3-dioxoisoindolin-2-yl group indicates that the compound may have anti-inflammatory properties, as similar structures have been synthesized and evaluated for such activity .
Synthesis Analysis
The synthesis of related compounds involves the use of microwave-assisted cyclocondensation reactions, which are efficient and can be performed using a microsynth microwave reactor. For instance, a series of compounds with the 1,3-dioxoisoindolin-2-yl moiety were synthesized by reacting N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid in the presence of anhydrous zinc chloride as a catalyst . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple fused rings contributing to its potential biological activity. The 1,3-dioxoisoindolin-2-yl group is a common feature in compounds with biological activity, and the N-(4,5-diphenylthiazol-2-yl) moiety could add to the compound's ability to interact with biological targets. Molecular docking studies, as performed with similar compounds, could provide insights into the binding affinity towards various proteins, such as human serum albumin (HSA), which is important for understanding the pharmacokinetics of the compound .
Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of reactive functional groups. The acetamide moiety could be involved in hydrolysis reactions, while the thiazole ring might participate in electrophilic substitution reactions. The 1,3-dioxoisoindolin-2-yl group could also be reactive towards nucleophiles. These reactions could be exploited to further modify the compound and enhance its biological activity or to conjugate it with other molecules for targeted delivery.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The compound is likely to be solid at room temperature, and its solubility in organic solvents and water would depend on the nature of the substituents and the overall polarity of the molecule. The presence of the acetamide group suggests that the compound could form hydrogen bonds, which would affect its melting point, boiling point, and solubility. The compound's stability could be assessed through studies similar to those performed on related molecules, which include evaluating its resistance to various conditions such as heat, light, and pH changes .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
- Synthesis and Evaluation of Derivatives : A study synthesized and evaluated derivatives of this compound for anti-inflammatory activity using in vitro and in vivo models. The results demonstrated promising anti-inflammatory effects (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Agents
- Potential Anticonvulsant Properties : Research focused on designing and synthesizing derivatives as potential anticonvulsant agents. These compounds were tested for their efficacy in models of seizures and showed protection against seizures, indicating their potential as anticonvulsant agents (Nikalje, Khan, & Ghodke, 2011).
Antimicrobial Activity
- Evaluation as Antimicrobial Agents : Some derivatives were synthesized and evaluated for their antimicrobial activities. The findings indicated that certain compounds exhibited promising antibacterial and antifungal activities (Patel & Dhameliya, 2010).
Anti-Cancer Agents
- Role in Colorectal Cancer Treatment : A study investigated the role of derivatives in colorectal cancer treatment. These compounds showed significant inhibition of cancer cell proliferation, suggesting their potential in cancer therapy (Ilyas et al., 2021).
Material Science
- Synthesis of New Polyamides : This compound was used in the synthesis of new optically active polyamides with potential applications in material science. The synthesized polyamides were characterized for their properties (Faghihi, Absalar, & Hajibeygi, 2010).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S/c29-20(15-28-23(30)18-13-7-8-14-19(18)24(28)31)26-25-27-21(16-9-3-1-4-10-16)22(32-25)17-11-5-2-6-12-17/h1-14H,15H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPVENKXMMNMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)
![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)
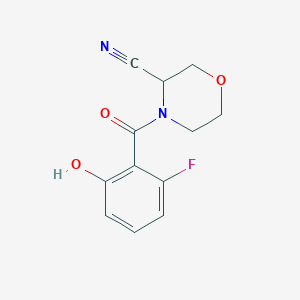
![N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2502806.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2502807.png)
![(E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2502809.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)
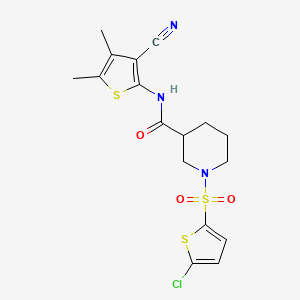
![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)
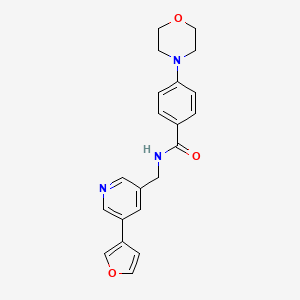
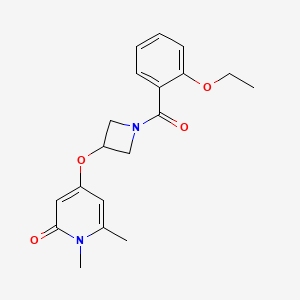
![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)
